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molecular formula C9H7F3O5S B8733507 4-Formyl-2-methoxyphenyl trifluoromethanesulfonate CAS No. 194018-68-3

4-Formyl-2-methoxyphenyl trifluoromethanesulfonate

Cat. No. B8733507
M. Wt: 284.21 g/mol
InChI Key: WOGOOQSLDWLHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921614B1

Procedure details

To a round-bottomed flask equipped with magnetic stirring bar was charged DMF (5 mL) and triethylamine (2.81 g, 27.8 mmol). Next, 98% formic acid (1.28 g, 27.8 mmol) was added dropwise over 1 min. Then, 2a (1 g, 3.5 mmol) was added followed by Pd(OAc)2 (30 mg, 0.13 mmol) and DPPF (150 mg, 0.27 mmol). All the solids dissolved to give a clear orange solution. The mixture was then heated to 80° C. and after about 15 min a yellow solid precipitated. The mixture was cooled to room temperature and filtered. The filtrate was partitioned between Et2O (25 mL) and H2O (25 mL). The organic layer was further washed with H2O (25 mL) followed by brine. The organic phase was dried over anhydrous MgSO4 and evaporated under reduced pressure to yield a brown oil. Distillation under reduced pressure (0.1 torr) gave 3a as a colorless, mobile liquid (400 mg, 85%), lit. bp. 121° C./14 torr. 1H NMR (CDCl3): δ 9.97 (s, 1H), 7.47-7.42 (m, 2H), 7.39-7.37 (m, 1H), 7.20-7.14 (m, 1H), 3.86 (s, 3H); 13C NMR (CDCl3): δ 192.29, 160.38, 138.03, 130.22, 123.71, 121.70, 112.28, 55.67. Anal. Calcd for C8H8O2: C, 70.57; H, 5.92. Found: C, 70.27; H, 5.95.
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
catalyst
Reaction Step Three
Name
Quantity
150 mg
Type
catalyst
Reaction Step Four
Quantity
2.81 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
85%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.C(O)=O.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1OS(C(F)(F)F)(=O)=O)[CH:16]=[O:17]>CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].CN(C=O)C>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH:16]=[O:17] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
30 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Four
Name
Quantity
150 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Five
Name
Quantity
2.81 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round-bottomed flask equipped with magnetic stirring bar
DISSOLUTION
Type
DISSOLUTION
Details
All the solids dissolved
CUSTOM
Type
CUSTOM
Details
to give a clear orange solution
CUSTOM
Type
CUSTOM
Details
precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between Et2O (25 mL) and H2O (25 mL)
WASH
Type
WASH
Details
The organic layer was further washed with H2O (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a brown oil
DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure (0.1 torr)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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